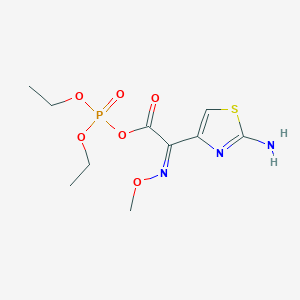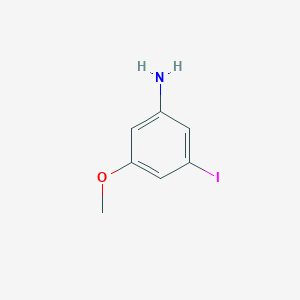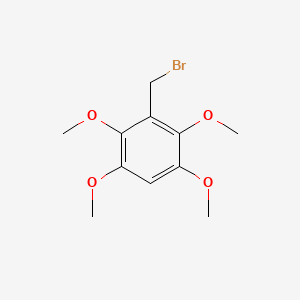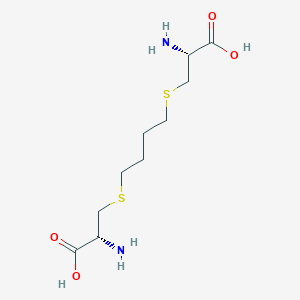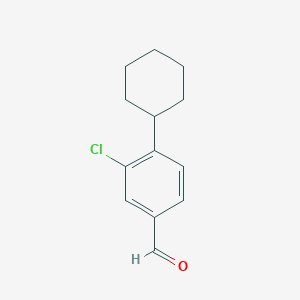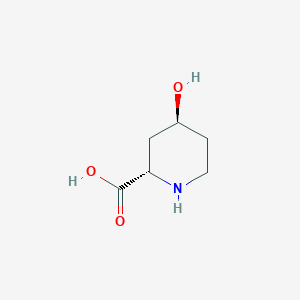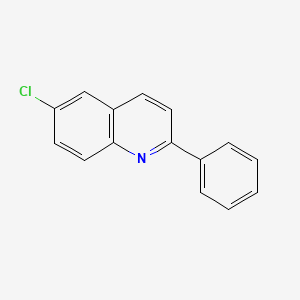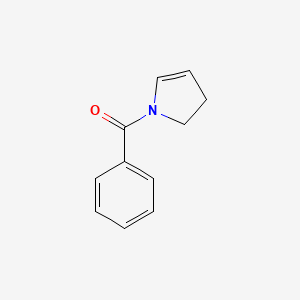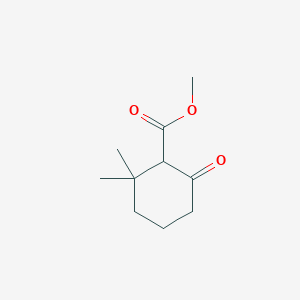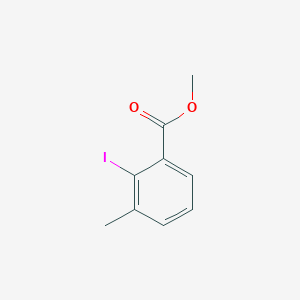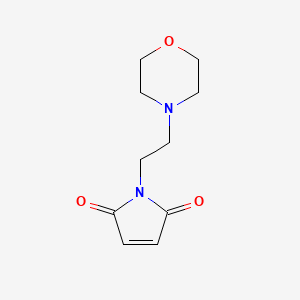
1-(2-morpholinoethyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-morpholinoethyl)-1H-pyrrole-2,5-dione is an organic compound that features a morpholine ring attached to a pyrrole-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-morpholinoethyl)-1H-pyrrole-2,5-dione typically involves the reaction of morpholine with a suitable pyrrole derivative under controlled conditions. One common method includes the use of a coupling reaction between morpholine and a pyrrole-2,5-dione precursor, often facilitated by a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction, and purification steps such as crystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-morpholinoethyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives with additional oxygen-containing functional groups, while reduction may produce morpholine-substituted pyrrole derivatives .
Scientific Research Applications
1-(2-morpholinoethyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(2-morpholinoethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazol-4-amine
- 1-[2-(Morpholin-4-yl)ethyl]piperazine
- 2-(4-Morpholino)ethyl isothiocyanate
Comparison: 1-(2-morpholinoethyl)-1H-pyrrole-2,5-dione is unique due to its specific combination of a morpholine ring and a pyrrole-2,5-dione structure. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry .
Properties
CAS No. |
87046-45-5 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H14N2O3/c13-9-1-2-10(14)12(9)4-3-11-5-7-15-8-6-11/h1-2H,3-8H2 |
InChI Key |
UOBNPYJXUOMIPE-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C(=O)C=CC2=O |
Canonical SMILES |
C1COCCN1CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


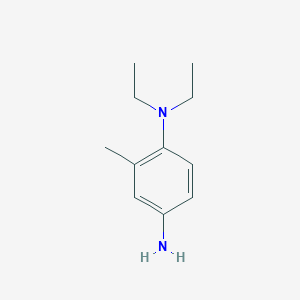
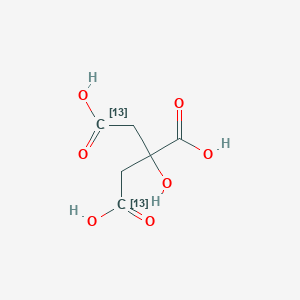
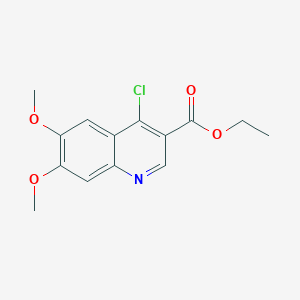
![(1R,3aS,6aR)-rel-2-Benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B1611501.png)
